Phenyl 3-hydroxyazetidine-1-carboxylate Phenyl 3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 438487-47-9
VCID: VC4876127
InChI: InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)14-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2
SMILES: C1C(CN1C(=O)OC2=CC=CC=C2)O
Molecular Formula: C10H11NO3
Molecular Weight: 193.202

Phenyl 3-hydroxyazetidine-1-carboxylate

CAS No.: 438487-47-9

Cat. No.: VC4876127

Molecular Formula: C10H11NO3

Molecular Weight: 193.202

* For research use only. Not for human or veterinary use.

Phenyl 3-hydroxyazetidine-1-carboxylate - 438487-47-9

Specification

CAS No. 438487-47-9
Molecular Formula C10H11NO3
Molecular Weight 193.202
IUPAC Name phenyl 3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)14-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2
Standard InChI Key YEJDNGGGLVFJJX-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)OC2=CC=CC=C2)O

Introduction

Structural Characterization

Molecular Architecture

The compound’s structure comprises an azetidine core (a saturated four-membered ring with three carbon atoms and one nitrogen atom) functionalized with:

  • Hydroxyl group (-OH) at the 3-position, enabling hydrogen bonding and derivatization.

  • Phenyl carbonate group (-O(CO)OPh) at the 1-position, contributing to steric bulk and electronic effects .

Key Structural Data:

PropertyValue/DescriptorSource
Molecular FormulaC₁₀H₁₁NO₃
SMILESC1C(CN1C(=O)OC2=CC=CC=C2)O
InChI KeyYEJDNGGGLVFJJX-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)140.0 ([M+H]⁺)

The azetidine ring’s puckered conformation and the electron-withdrawing carbonate group influence its reactivity and intermolecular interactions .

Synthetic Methodologies

Primary Synthesis Route

Phenyl 3-hydroxyazetidine-1-carboxylate is typically synthesized via a two-step protocol:

  • Ring-Opening of Epoxides: 3-Substituted-1,2-epoxypropane undergoes nucleophilic ring-opening with amines or alcohols under basic conditions to form azetidine intermediates .

  • Carbamate Formation: The intermediate reacts with phenyl chloroformate in the presence of a base (e.g., Na₂CO₃) to install the phenyl carbonate group .

Example Procedure (Adapted from ):

  • Intermediate Synthesis:

    • 3-Hydroxyazetidine hydrochloride (5.0 g, 45.6 mmol) is neutralized with NaHCO₃ in water.

    • Phenyl chloroformate (7.08 g, 41.5 mmol) is added at 0°C, followed by stirring at room temperature.

    • Extraction with CH₂Cl₂ and drying (MgSO₄) yields the crude product.

  • Purification:

    • Column chromatography (20–50% ethyl acetate/heptane) isolates the pure compound in 90–95% yield .

Alternative Approaches

  • Boc-Protected Derivatives: tert-Butyl 3-hydroxyazetidine-1-carboxylate analogs are synthesized via Pd/C-catalyzed hydrogenation of benzhydryl-protected precursors, followed by Boc-deprotection .

  • Enzymatic Resolution: Chiral variants are accessible via lipase-catalyzed asymmetric hydrolysis of racemic mixtures .

Physicochemical Properties

Spectral Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.40–7.30 (m, 5H, Ph), 4.56 (m, 1H, OH), 4.13–3.81 (m, 4H, azetidine CH₂)
¹³C NMRδ 156.5 (C=O), 129.0–127.1 (Ph), 70.9 (C-OH), 64.2 (N-COO)
HRMS[M+H]⁺: 194.08118 (calc.), 194.0809 (obs.)

Thermodynamic Parameters

PropertyValueMethod
LogP (Octanol-Water)0.56Predicted
PSA (Polar Surface Area)75.79 Ų

The compound’s moderate hydrophilicity (LogP ~0.56) and high PSA suggest suitability for central nervous system-targeting agents .

Chemical Reactivity and Applications

Derivatization Reactions

  • Esterification: The hydroxyl group undergoes acetylation or sulfonylation to enhance metabolic stability .

  • Ring Expansion: Treatment with electrophiles (e.g., triflic anhydride) generates strained intermediates for cycloadditions .

Pharmaceutical Relevance

  • Enzyme Inhibitors: Azetidine derivatives are explored as reversible MAGL (monoacylglycerol lipase) inhibitors for treating neurodegenerative diseases .

  • JAK Kinase Modulators: Structural analogs demonstrate nanomolar affinity for Janus kinases, implicating potential in autoimmune therapies .

Case Study: A tert-butyl analog (tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate) showed 88.7% yield in eco-friendly synthesis and preliminary antioxidant activity.

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